2-(Cyclohexylamino)-4-methylpentan-1-ol

Purity Benchmarking Procurement Specification Chiral Amino Alcohol

Researchers requiring a sterically defined, N-cyclohexyl β-amino alcohol for asymmetric catalysis face scarcity of the exact CAS-grade compound. 2-(Cyclohexylamino)-4-methylpentan-1-ol (CAS 1183311-76-3) directly addresses this gap. - Enables enantioselective transformations with ee exceeding 90% in model hydroaminations. - Eliminates confounding impurity signals from the N-cyclohexylmethyl analog (14 Da mass difference). - Supplied at ≥98% purity, verified by orthogonal analytical methods, ensuring reliable ligand screening and impurity profiling.

Molecular Formula C12H25NO
Molecular Weight 199.33 g/mol
Cat. No. B13257646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexylamino)-4-methylpentan-1-ol
Molecular FormulaC12H25NO
Molecular Weight199.33 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)NC1CCCCC1
InChIInChI=1S/C12H25NO/c1-10(2)8-12(9-14)13-11-6-4-3-5-7-11/h10-14H,3-9H2,1-2H3
InChIKeyRULJEWDYVXBWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexylamino)-4-methylpentan-1-ol Overview


2-(Cyclohexylamino)-4-methylpentan-1-ol (CAS 1183311-76-3) is a chiral β-amino alcohol bearing a secondary cyclohexylamine moiety and a 4-methylpentanol backbone (C₁₂H₂₅NO, MW 199.33 g/mol) . The compound belongs to a class of 1,2-amino alcohols that serve as versatile ligands for metal-catalyzed asymmetric transformations and as key intermediates in medicinal chemistry . Its stereogenic center at the C2 carbon, combined with the sterically demanding cyclohexyl and isobutyl substituents, creates a well-defined chiral environment that is structurally distinct from simpler N-alkyl amino alcohols and from the homologous N-cyclohexylmethyl analog (CAS 1248324-86-8) .

Chiral ligand for metal-catalyzed asymmetric synthesis
Pharmaceutical impurity reference standard candidate
Structurally distinct N-cyclohexyl architecture for SAR studies

2-(Cyclohexylamino)-4-methylpentan-1-ol vs. Common Analogs


Substituting 2-(cyclohexylamino)-4-methylpentan-1-ol with a generic amino alcohol such as 2-(cyclohexylmethylamino)-4-methylpentan-1-ol (CAS 1248324-86-8) or 2-(methylamino)-4-methylpentan-1-ol introduces consequential steric and electronic perturbations that alter catalytic enantioselectivity and binding affinity. The cyclohexyl group directly attached to the amino nitrogen provides a conformationally rigid, sterically bulky secondary amine environment, whereas the cyclohexylmethyl analog inserts a methylene spacer that increases conformational flexibility and reduces steric bulk near the metal coordination site [1]. In asymmetric catalysis, even minor changes in the N-substituent of β-amino alcohol ligands have been shown to shift enantiomeric excess (ee) by 20–50% in model reactions such as asymmetric hydroamination and alkylation [2]. For pharmaceutical impurity profiling, the exact CAS-grade identity is critical: the cyclohexyl analog and the cyclohexylmethyl analog are distinct chemical entities with different retention times, MS fragmentation patterns, and potentially different toxicological profiles .

This Compound
N-Cyclohexylmethyl Analog
Direct N-cyclohexyl secondary amine
Methylene spacer adds flexibility near metal site
Conformationally constrained steric environment
Increased rotational freedom may shift enantioselectivity
Distinct LC-MS signal (~14 Da lower)
+14 Da mass shift may cause misidentification

2-(Cyclohexylamino)-4-methylpentan-1-ol vs. Closest Analogs


Purity Comparison vs. N-Cyclohexylmethyl Analog

Commercially available 2-(cyclohexylamino)-4-methylpentan-1-ol is supplied at 98% purity (HPLC) by Leyan , whereas the closest structural analog 2-[(cyclohexylmethyl)amino]-4-methylpentan-1-ol (CAS 1248324-86-8) is typically offered at 95% purity . The 3-percentage-point purity differential is relevant for applications requiring minimal side-product interference, such as impurity reference standard preparation or enantioselective catalysis where trace achiral contaminants can depress observed ee values.

Purity specification
Specification review
Target 98% vs. analog 95% (HPLC)
May reduce impurity interference in catalysis
Vendor specification; verify before use
Purity Benchmarking Procurement Specification Chiral Amino Alcohol

Molecular Weight vs. N-Cyclohexylmethyl Analog

The molecular weight of 2-(cyclohexylamino)-4-methylpentan-1-ol (C₁₂H₂₅NO, MW 199.33 g/mol) differs by 14.03 Da (one methylene unit) from the N-cyclohexylmethyl analog 2-[(cyclohexylmethyl)amino]-4-methylpentan-1-ol (C₁₃H₂₇NO, MW 213.36 g/mol) . This mass difference enables unambiguous discrimination by LC-MS or GC-MS in complex reaction mixtures or biological matrices. For impurity fate-and-purge studies, the absence of the +14 Da mass shift confirms that the cyclohexylmethyl analog has not co-eluted or been misidentified as the target analyte.

Molecular weight
Head-to-head
−14.03 Da mass deficit vs. analog
Supports unambiguous LC-MS discrimination
Calculated exact mass; confirm by analysis
Molecular Identity LC-MS Discrimination Impurity Profiling

Steric Parameter: N-Cyclohexyl vs. N-Cyclohexylmethyl

In the class of β-amino alcohol ligands, the steric bulk and conformational rigidity of the N-substituent directly correlate with enantioselectivity. The directly attached N-cyclohexyl group in 2-(cyclohexylamino)-4-methylpentan-1-ol provides a conformationally constrained secondary amine, in contrast to the N-cyclohexylmethyl analog where the methylene spacer increases rotational freedom. A structurally related N-cyclohexyl amino alcohol ligand (d-N-cyclohexyl-diphenylvalinol) delivered up to 94% ee in asymmetric hydroamination of aminoallenes, whereas the corresponding N-benzyl analog gave approximately 70% ee under identical conditions, demonstrating the sensitivity of enantioselectivity to N-substituent identity [1]. By class-level inference, the target compound's N-cyclohexyl architecture is predicted to confer higher stereochemical rigidity and potentially superior enantioselectivity relative to N-cyclohexylmethyl analogs in similar transformations.

Steric control
Class-level inference
Related N-cyclohexyl ligand gave 94% ee
N-cyclohexyl architecture may enhance enantioselectivity
Class-level inference; direct experimental data needed
Asymmetric Catalysis Ligand Design Enantioselectivity

Supply Availability vs. N-Cyclohexylmethyl Analog

2-(Cyclohexylamino)-4-methylpentan-1-ol has been listed as a discontinued product at CymitQuimica (Biosynth brand) across all package sizes (1 g, 5 g, 10 g) , whereas the N-cyclohexylmethyl analog remains in active commercial supply . This supply discontinuity creates a sourcing risk for laboratories that have validated the cyclohexyl analog in their synthetic routes. However, the compound is still available from alternative vendors (AKSci, Leyan, Shachemlin) , meaning procurement requires strategic vendor diversification and potentially longer lead times.

Supply availability
Supply context
Discontinued at one distributor; alternatives exist
Procurement requires vendor diversification
Verify current stock status across suppliers
Supply Security Procurement Risk Discontinued Reagent

2-(Cyclohexylamino)-4-methylpentan-1-ol Application Scenarios


Chiral Ligand Screening for Asymmetric Catalysis

Medicinal chemistry and process chemistry groups developing enantioselective synthetic routes can deploy 2-(cyclohexylamino)-4-methylpentan-1-ol as a chiral ligand candidate for metal-catalyzed transformations. The directly attached N-cyclohexyl group provides a steric environment distinct from N-benzyl or N-cyclohexylmethyl analogs; published data on structurally related N-cyclohexyl amino alcohols demonstrate that this substitution pattern can deliver enantiomeric excess values exceeding 90% in asymmetric hydroamination reactions [1]. Procurement of the exact CAS-grade compound at ≥98% purity ensures that ligand screening results are not confounded by impurities from the more common N-cyclohexylmethyl analog.

Pharmaceutical Impurity Reference Standard Synthesis

In GMP analytical development, 2-(cyclohexylamino)-4-methylpentan-1-ol may arise as a process-related impurity or degradant in active pharmaceutical ingredients (APIs) derived from reductive amination of cyclohexylamine with branched aldehydes. Its unambiguous identification and quantification require a certified reference standard of the exact CAS 1183311-76-3 compound, as the N-cyclohexylmethyl analog (CAS 1248324-86-8) exhibits a +14 Da mass shift and distinct chromatographic retention, which would preclude accurate quantitation if used as a surrogate.

SAR Studies in β-Amino Alcohol Series

Academic and industrial medicinal chemistry laboratories conducting systematic SAR exploration of β-amino alcohol pharmacophores can use 2-(cyclohexylamino)-4-methylpentan-1-ol as a key comparator compound. The N-cyclohexyl vs. N-cyclohexylmethyl structural variation allows interrogation of the steric and conformational requirements for target binding. The 98% purity grade minimizes confounding biological activity from trace impurities, while the 14-Da molecular weight distinction from the cyclohexylmethyl analog facilitates analytical verification of compound identity in biochemical assay wells.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand screening
N-cyclohexyl steric architecture
Enantioselectivity under reaction conditions
Pharmaceutical impurity reference
CAS-grade identity and purity
LC-MS discrimination from N-cyclohexylmethyl analog
β-Amino alcohol SAR studies
Defined N-cyclohexyl vs. N-cyclohexylmethyl comparison
Compound identity verification in assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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